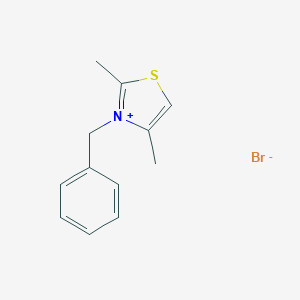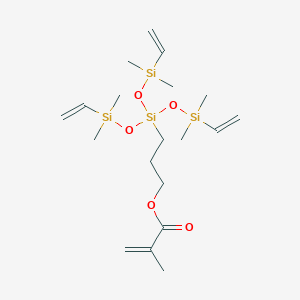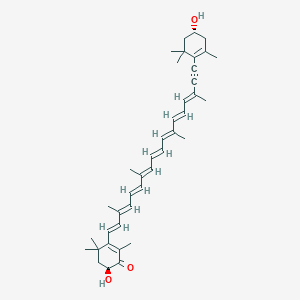
1-Naphthaleneethanethioamide
Overview
Description
1-Naphthaleneethanethioamide is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and various substituents that modify their chemical properties and applications. The specific compound of interest, 1-Naphthaleneethanethioamide, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.
Synthesis Analysis
The synthesis of naphthalene derivatives often involves the functionalization of the naphthalene core with various groups. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a naphthalene substituted compound, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, naphthalene-containing diamines were prepared from reactions involving amino-naphthol and dichlorobenzophenone in the presence of K2CO3 . These methods suggest that the synthesis of 1-Naphthaleneethanethioamide would likely involve a reaction between a naphthalene derivative and an appropriate thioamide precursor.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . This indicates that 1-Naphthaleneethanethioamide may also exhibit a well-defined crystalline structure, which could be studied using similar crystallographic techniques.
Chemical Reactions Analysis
Naphthalene derivatives participate in various chemical reactions, depending on their functional groups. The synthesis of polyamides from naphthalene-containing diamines through polycondensation with diacid chlorides and the preparation of polyimides with naphthalene units are examples of such reactions. These reactions are influenced by the presence of the naphthalene core and the substituents attached to it. The reactivity of 1-Naphthaleneethanethioamide would be expected to be influenced by the thioamide group, which could undergo nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are closely related to their molecular structure. For instance, polyamides derived from naphthalene-containing diamines exhibit good solubility in amide-type solvents and high thermal stability . The glass transition temperatures and weight loss temperatures under various atmospheres provide information about the thermal properties of these materials . The optical and redox properties of naphthalene diimide dyes, which show bathochromic shifts in absorption maxima and high fluorescence quantum yields, are also noteworthy . These properties suggest that 1-Naphthaleneethanethioamide would have distinct physical and chemical characteristics that could be explored for potential applications in materials science or as a dye.
Scientific Research Applications
-
Photophysical Properties of 1,8-Naphthalimide Derivatives
- Field : Chemistry
- Application : These derivatives are used for the selective detection of specific anions, which is a crucial research topic . They have been used in the development of anion sensors .
- Method : The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .
- Results : The study found that the trimethylammonium group stabilizes the radical anion species . These generation and stabilization phenomena of naphthalimide-based radical anion species will contribute to the development of sophisticated detection systems specific for carboxylate .
-
Synthesis and Investigation of Derivatives of 1,8-Naphthalimide
- Field : Biological, Chemical, and Medical fields
- Application : 1,8-Napthalimides (NIs) have been widely used as fluorescent molecules because they show high stability and various fluorescence properties under different conditions . They have been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .
- Method : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media .
- Results : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . The fluorescence intensity is not significantly varied in the range of pH 4–11 .
-
Enantioselective Au(i)-catalyzed dearomatization of 1-naphthols with allenamides
- Field : Chemistry
- Application : The Tethered Counterion-Directed Catalysis (TCDC) approach has been applied to the enantioselective Au (i) catalyzed dearomatizations of 1-naphthols with allenamides .
- Method : Stereocontrol is ensured by the intramolecular ion-pairing between the chiral gold-tethered phosphate and an iminium unit, that provides a rigid, well-defined chiral environment to the key electrophilic intermediate .
- Results : This method provides a new approach to the enantioselective synthesis of complex molecules .
-
1,8-Naphthalimide Derivatives as Emissive Materials in Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : 1,8-Naphthalimide (NI) derivatives are used as emissive materials in OLEDs . They are used in digital display devices including television screens, large flat panel computer displays, surface light sources and also in portable appliances such as personal digital assistants, mobile phones and handheld game consoles .
- Method : Rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
- Results : These materials show bright solid-state emission with good luminescence efficiencies, realizable color tunability, fast response time, less energy consumption, and facile fabrication to flat as well as large flexible displays with low cost and lightweight .
-
Design and Synthesis of 1,8-Naphthalimide Functionalized Benzothiadiazoles
- Field : Chemistry
- Application : A series of multi acceptor based push–pull derivatives were designed and synthesized via Pd-catalyzed Sonogashira cross-coupling reaction followed by [2+2] cycloaddition–electrocyclic ring-opening reaction .
- Method : The benzothiadiazole (BTD, A1), naphthalimide (NPI, A2), tetracyanobutadiene (TCBD, A3) or cyclohexa-2,5-diene-1,4-diylidene-expanded TCBD (expanded TCBD, A4) moiety serves as the electron-withdrawing unit and triphenylamine (TPA) and ferrocene (Fc) are used as electron donating units .
- Results : The incorporation of cyano based strong acceptors TCBD and expanded TCBD in the naphthalimide functionalized benzothiadiazole derivatives results in improved light harvesting properties .
-
Thioamides in Chemical Reactivity and Non-Covalent Interactions
- Field : Chemistry
- Application : Thioamides are naturally occurring isosteres of amide bonds in which the chalcogen atom of the carbonyl is changed from oxygen to sulfur . This substitution gives rise to altered nucleophilicity and hydrogen bonding properties with importance for both chemical reactivity and non-covalent interactions .
- Method : As such, thioamides have been introduced .
- Results : The results of this application are not specified in the source .
Safety And Hazards
This would involve discussing any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-naphthalen-1-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDCGMJJFOGQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066208 | |
| Record name | 1-Naphthaleneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneethanethioamide | |
CAS RN |
17518-47-7 | |
| Record name | 1-Naphthaleneethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaleneethanethioamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaleneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-1-yl)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




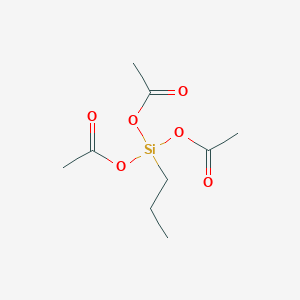
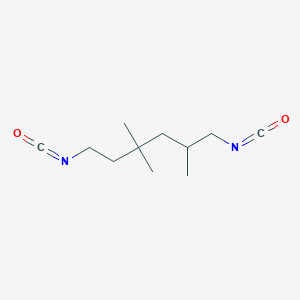
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
